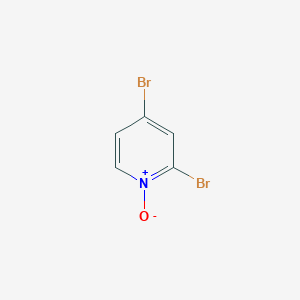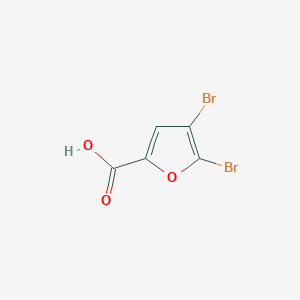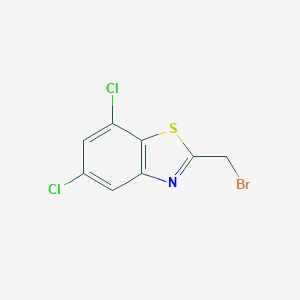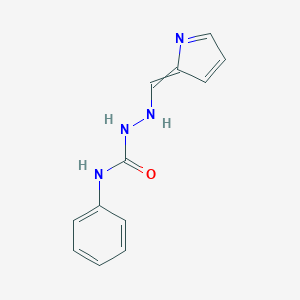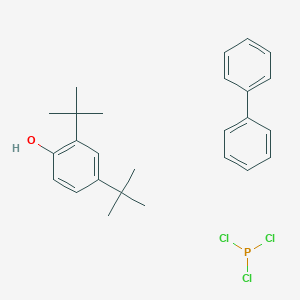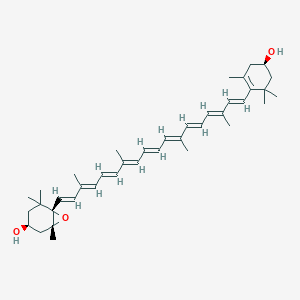
Antheraxanthin
説明
Antheraxanthin is a bright yellow accessory pigment found in many organisms that perform photosynthesis . It is a xanthophyll cycle pigment, an oil-soluble alcohol within the xanthophyll subgroup of carotenoids . Antheraxanthin is both a component in and product of the cellular photoprotection mechanisms in photosynthetic green algae, red algae, euglenoids, and plants .
Synthesis Analysis
Metabolic engineering for microbial production of violaxanthin, a precursor of antheraxanthin, is hindered by an inefficient synthesis pathway in the heterologous host. The carotenoid chassis and the functional expression of key enzymes of violaxanthin biosynthesis have been systematically optimized in Escherichia coli .
Molecular Structure Analysis
The molecular formula of Antheraxanthin is C40H56O3 . It has a double-bond stereo and 4 of 4 defined stereocentres .
Chemical Reactions Analysis
Antheraxanthin is an intermediate molecule of the xanthophyll cycle in most photosynthetic eukaryotes, namely plants, and some bacteria . In the xanthophyll cycle, specific carotenoid pigments are transformed via enzymatic reactions into either more or less photoprotective biological pigments .
Physical And Chemical Properties Analysis
Antheraxanthin has a density of 1.1±0.1 g/cm3, a boiling point of 708.6±60.0 °C at 760 mmHg, and a flash point of 382.4±32.9 °C . It has 3 H bond acceptors, 2 H bond donors, and 10 freely rotating bonds .
科学的研究の応用
Membrane Biogenesis and Protein Activity Monitoring : Antheraxanthin conversion into capsanthin serves as a method to monitor plastid membrane biogenesis and the activity of a protein involved in vesicle fusion and/or translocation, indicating its role in cellular processes and membrane dynamics (Hugueney et al., 1995).
Xanthophyll Cycle Component : As a component of the xanthophyll cycle in higher plants, antheraxanthin contributes to the study of biochemistry, physiology, and function of plants, showing its significance in plant biology and light adaptation mechanisms (Yamamoto, 2008).
Chlorophyll Fluorescence Quenching : It plays a role in chlorophyll fluorescence quenching in green plants through excitation-energy transfer and electron-transfer quenching mechanisms. This indicates its role in energy regulation and protection within the photosynthetic apparatus (Dreuw et al., 2003).
Light Harvesting : Found in the chromophyte alga Chrysophaera magna, antheraxanthin broadens the absorption cross-section for photosynthesis, extending light harvesting into the green portion of the spectrum. This reveals its role in optimizing light energy capture for photosynthesis (Alberte & Andersen, 1986).
Marker for Thermal Damage : Antheraxanthin could be a useful marker for evaluating thermal damage due to the drying process, as it disappears after certain periods during specific drying conditions. This suggests its potential in quality control and processing industries (Fratianni et al., 2013).
Non-photochemical Quenching : It enhances non-photochemical quenching of chlorophyll fluorescence in cells of Mantoniella squamata during periods of strong illumination, indicating its role in photoprotection and stress response (Goss et al., 1998).
Photoprotection : Antheraxanthin plays a role in photoprotection by forming zeaxanthin from violaxanthin in excessive light, a reaction reversed in the dark, further emphasizing its role in plant adaptation to varying light conditions (Eskling et al., 1997).
Antioxidant Activities : Antheraxanthin-related carotenoids have high antioxidant activities, with potent lipid peroxidation inhibitory and moderate ^1O2-quenching activities. This suggests its potential in health-related research and applications due to its antioxidant properties (Shimode et al., 2018).
作用機序
将来の方向性
Research on the photoprotective response in plants and green algae involves three light-absorbing pigment molecules: violaxanthin, antheraxanthin, and zeaxanthin . Understanding how to improve the match between a plant’s photoprotective response and the light fluctuations can improve its productivity . This could be a potential future direction for research involving Antheraxanthin.
特性
IUPAC Name |
(1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20+/t34-,35+,39-,40+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNSUWBAQRCHAV-OYQUVCAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601015587 | |
| Record name | Antheraxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antheraxanthin | |
CAS RN |
640-03-9 | |
| Record name | Antheraxanthin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=640-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antheraxanthin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antheraxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANTHERAXANTHIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0306J2L3DV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



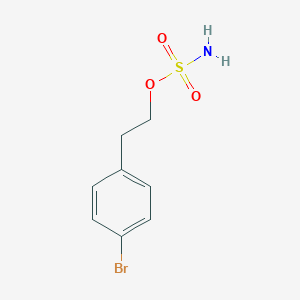
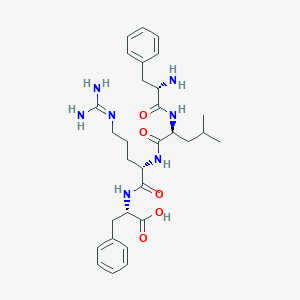
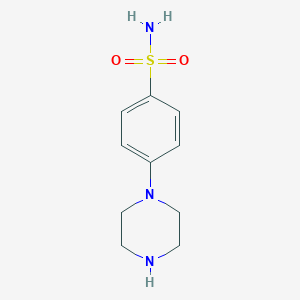

![Benzenesulfonamide,4-[[(7-acetyl-6-hydroxy-4,5-dimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B39653.png)



